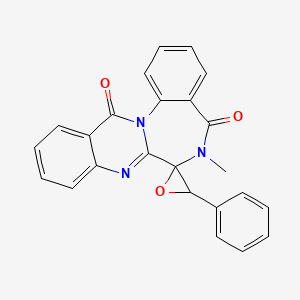

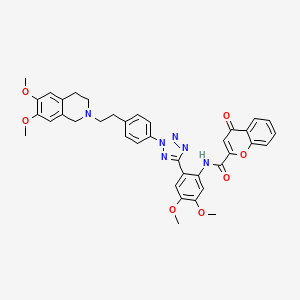

![molecular formula C26H20N6 B1663067 4-[6-[2-(4-氨基苯基)-3H-苯并咪唑-5-基]-1H-苯并咪唑-2-基]苯胺 CAS No. 4402-17-9](/img/structure/B1663067.png)

4-[6-[2-(4-氨基苯基)-3H-苯并咪唑-5-基]-1H-苯并咪唑-2-基]苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

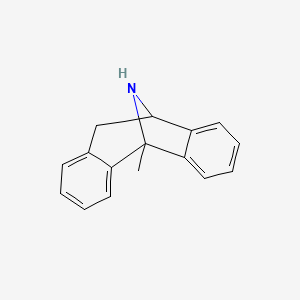

The compound “4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline” is a complex organic molecule that contains two benzimidazole rings attached to an aniline group. Benzimidazoles are a type of organic compound that are known for their wide range of biological activities. Aniline is an organic compound with the formula C6H5NH2. It’s a primary amine that consists of a benzene ring attached to an amino group .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzimidazole rings through a process known as cyclocondensation, where two molecules (or two parts of the same molecule) come together to form a ring, with the elimination of a small molecule like water. The aniline group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two benzimidazole rings and an aniline group. The benzimidazole rings would likely contribute to the rigidity of the molecule, while the aniline group could potentially participate in hydrogen bonding .Chemical Reactions Analysis

As a complex organic molecule, “4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline” could potentially undergo a variety of chemical reactions. The benzimidazole rings might participate in electrophilic substitution reactions, while the aniline group could undergo reactions typical of primary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline” would depend on its exact molecular structure. Factors that could influence its properties include the presence of the benzimidazole rings and the aniline group, as well as the overall shape and size of the molecule .科学研究应用

铝离子检测的化学传感器

- 研究 1:对蒽和芘衍生物与 2-(2-氨基苯基)-1H-苯并咪唑相结合的研究证明了它们作为化学传感器检测水溶液和活细胞中铝离子的功效。这项研究强调了此类化合物在铝水平的环境和生物监测中的应用 (Shree, Sivaraman, Siva, & Chellappa, 2019)。

合成和化学性质

- 研究 2:另一项研究专注于 2-芳基-5-氟-6-(4-苯基哌嗪-1-基)-1H-苯并咪唑的合成,展示了此类化合物在各种化学反应和合成中的化学多功能性和潜在应用 (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015)。

抗高血压活性

- 研究 3:合成了苯并咪唑衍生物并评估了它们的抗高血压活性。这项研究揭示了苯并咪唑-苯胺衍生物在高血压管理中的潜在治疗应用 (Sharma, Kohli, & Sharma, 2010)。

糖原磷酸化酶抑制剂

- 研究 4:对(苯并咪唑-2-基)-苯胺衍生物作为糖原磷酸化酶抑制剂的研究提供了对其在管理与糖原储存相关的疾病中的潜在用途的见解 (Galal et al., 2016)。

抗菌活性

- 研究 5:对含有 4-氧代-噻唑烷衍生物的新型合成苯并咪唑核心的抗菌筛选证明了这些化合物在开发新型抗菌剂中的潜力 (Desai, Dodiya, & Makwana, 2011)。

针对癌细胞系的抗增殖活性

- 研究 6:2-苯胺基-4-(苯并咪唑-2-基)嘧啶的合成及其抑制各种癌症相关蛋白激酶的能力表明它们在癌症治疗中的潜在应用 (Determann et al., 2012)。

聚合反应

- 研究 7:对(苯并咪唑基甲基)胺 ZnII 和 CuII 羧酸盐配合物及其在 ε-己内酯聚合中的作用的研究表明了苯并咪唑化合物在聚合物化学和材料科学领域的相关性 (Attandoh, Ojwach, & Munro, 2014)。

未来方向

The study of “4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline” and related compounds could potentially lead to the discovery of new drugs or other useful substances. Future research could focus on synthesizing this compound, studying its properties, and testing its biological activity .

属性

CAS 编号 |

4402-17-9 |

|---|---|

产品名称 |

4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline |

分子式 |

C26H20N6 |

分子量 |

416.5 g/mol |

IUPAC 名称 |

4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline |

InChI |

InChI=1S/C26H20N6/c27-19-7-1-15(2-8-19)25-29-21-11-5-17(13-23(21)31-25)18-6-12-22-24(14-18)32-26(30-22)16-3-9-20(28)10-4-16/h1-14H,27-28H2,(H,29,31)(H,30,32) |

InChI 键 |

MTXGSGLDYXIXFF-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)N)N |

规范 SMILES |

C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)N)N |

同义词 |

GNF-Pf-2870; 4-[6-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-1H-benzimidazol-2-yl]aniline |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

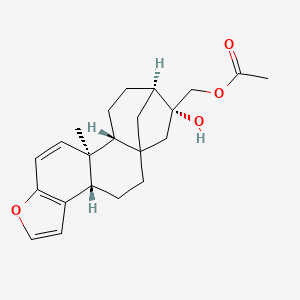

![Methyl thieno[3,2-d]thiadiazole-6-carboxylate](/img/structure/B1662990.png)

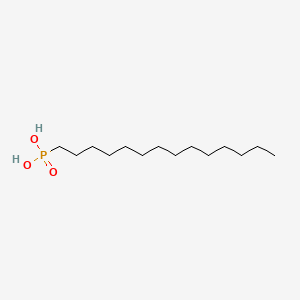

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B1662996.png)